![molecular formula C69H42O9 B12556580 [Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) CAS No. 176635-99-7](/img/structure/B12556580.png)
[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) is a complex organic compound characterized by its intricate structure, which includes multiple benzene rings and carbonyl groups
Vorbereitungsmethoden
The synthesis of [Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include Friedel-Crafts acylation and subsequent coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s multiple carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, [Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone) stands out due to its unique structure and chemical properties. Similar compounds include:
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: Known for its unique chemical properties and applications.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of [Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone).
Eigenschaften
CAS-Nummer |
176635-99-7 |
|---|---|
Molekularformel |
C69H42O9 |
Molekulargewicht |
1015.1 g/mol |
IUPAC-Name |
[3-benzoyl-5-[3,5-bis(3,5-dibenzoylbenzoyl)benzoyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C69H42O9/c70-61(43-19-7-1-8-20-43)49-31-50(62(71)44-21-9-2-10-22-44)35-55(34-49)67(76)58-40-59(68(77)56-36-51(63(72)45-23-11-3-12-24-45)32-52(37-56)64(73)46-25-13-4-14-26-46)42-60(41-58)69(78)57-38-53(65(74)47-27-15-5-16-28-47)33-54(39-57)66(75)48-29-17-6-18-30-48/h1-42H |
InChI-Schlüssel |
WUNGDRSWHDIRTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC(=C3)C(=O)C4=CC(=CC(=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C(=O)C7=CC(=CC(=C7)C(=O)C8=CC=CC=C8)C(=O)C9=CC=CC=C9)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
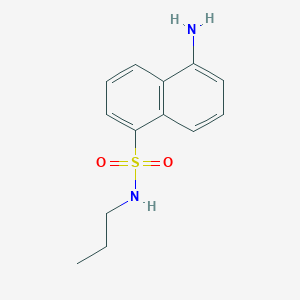
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

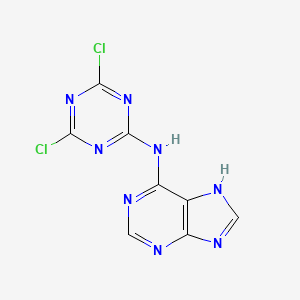


![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
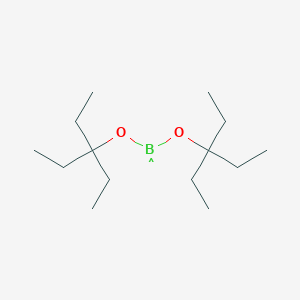
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
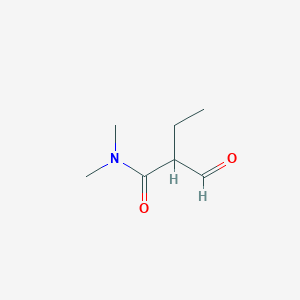
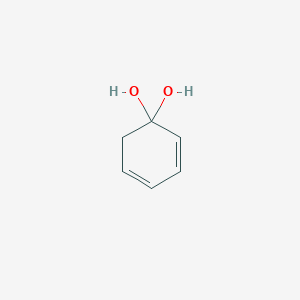
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
